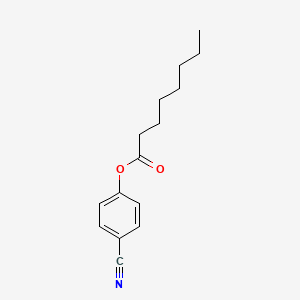

4-Cyanophenyl octanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93777-17-4 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

(4-cyanophenyl) octanoate |

InChI |

InChI=1S/C15H19NO2/c1-2-3-4-5-6-7-15(17)18-14-10-8-13(12-16)9-11-14/h8-11H,2-7H2,1H3 |

InChI Key |

XRSCWCVKLXEFJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies of 4 Cyanophenyl Octanoate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, providing a detailed understanding of the electronic behavior of molecules. These calculations are essential for predicting molecular properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for studying the electronic properties and reaction pathways of organic molecules, including liquid crystals and their precursors.

While specific DFT studies on the reaction pathways of 4-Cyanophenyl octanoate (B1194180) are not widely available, research on related cyanate (B1221674) esters provides valuable insights. For instance, investigations into the thermally initiated polymerization of aryl cyanates have utilized DFT to understand the reaction kinetics and mechanisms. These studies reveal that the electronic nature of bridging fragments in cyanate esters can significantly influence their reactivity.

| Computational Method | Key Findings for Analogues | Relevance to 4-Cyanophenyl octanoate |

| DFT | Analysis of electronic structure, dipole moments, and reactivity in cyanophenyl compounds. | Provides a framework for understanding the electronic properties and potential reaction pathways. |

| Isoconversional Analysis | Elucidation of polymerization kinetics in aryl cyanates. | Offers insights into potential thermal reactions and stability. |

Elucidation of Mechanistic Insights via Theoretical Models

Theoretical models, often developed in conjunction with experimental data, are instrumental in unraveling complex reaction mechanisms. For cyanate esters, which share functional similarities with this compound, mechanistic studies on their cyclotrimerization have been a key area of research. x-mol.netresearchgate.net

Differential scanning calorimetry combined with isoconversional methodology has been used to gain mechanistic insights into the phenol-catalyzed cyclotrimerization of cyanate esters. x-mol.netresearchgate.net These studies have identified key reaction intermediates, such as imidocarbonates, and have demonstrated that their formation can be an irreversible process. x-mol.netresearchgate.net The activation energy of these reactions can vary with the extent of conversion, indicating a multi-step process. x-mol.netresearchgate.net For example, the early stages of the reaction may be controlled by the formation of imidocarbonate with a lower activation energy, while later stages are governed by the reaction of this intermediate with another cyanate ester molecule, a step that typically has a higher activation energy. researchgate.net

These findings for analogous systems suggest that the reactivity of the cyano group in this compound could be a focal point for theoretical investigations into its potential reaction mechanisms under various conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a bridge between the quantum mechanical world of electrons and the macroscopic properties of materials. These techniques allow for the exploration of molecular conformations, interactions, and the collective behavior of molecules in condensed phases.

Conformational Analysis and Molecular Geometries

For related mesogenic compounds like 4-cyanophenyl 4-n-alkoxybenzoates, crystal structure analysis has shown that the angle between the two phenyl rings is a key geometric parameter. researchgate.net The conformation of the alkoxy or alkyl chain, often found in an all-trans conformation in the crystalline state, also plays a significant role in the molecular packing and, consequently, the mesomorphic properties. researchgate.net It is expected that this compound would exhibit similar conformational characteristics, with the octanoate chain adopting various conformations in the liquid and liquid crystalline phases.

Intermolecular Interactions and Supramolecular Assembly Prediction

The formation of liquid crystalline phases is a direct consequence of specific intermolecular interactions that promote long-range orientational order. In cyanophenyl compounds, the strong dipole moment of the cyano group leads to significant dipole-dipole interactions.

FTIR spectroscopy studies on mesogenic cyano compounds, including 4-cyanophenyl 4-alkoxybenzoates, have provided direct evidence of intra- and intermolecular interactions. rsc.org The stretching vibration frequency of the CN group is sensitive to the molecular environment, with differences observed between dilute solutions and condensed phases. rsc.org These frequency shifts are related to the extent of molecular overlapping and the arrangement of the CN groups in the crystal and liquid crystal lattices. rsc.org The larger electron densities of the CN groups in some cyanophenyl esters lead to greater overlapping of the core moieties, influencing the supramolecular assembly. rsc.org It is highly probable that similar antiparallel dimerization due to dipole-dipole interactions of the cyano groups is a dominant feature in the supramolecular organization of this compound.

| Interaction Type | Description in Analogous Cyanophenyl Compounds | Predicted Role in this compound |

| Dipole-Dipole | Strong interactions due to the polar cyano group leading to antiparallel arrangements. rsc.org | A primary driving force for the formation of ordered phases. |

| van der Waals | Dispersion forces between the aromatic cores and the aliphatic chains. | Contribute to the overall stability of the mesophases. |

| π-π Stacking | Interactions between the aromatic phenyl rings. | Can influence the local molecular packing and order. |

Prediction of Orientational Order in Anisotropic Systems

A key characteristic of liquid crystals is their long-range orientational order, which can be quantified by the orientational order parameter. Computational methods can be used to predict this parameter and understand how it is influenced by molecular structure and temperature.

These studies on analogous systems provide a robust framework for predicting the orientational order in this compound. It is expected that the order parameter would show a similar dependence on temperature and that the flexible octanoate chain would exhibit a gradient of order, with the segments closer to the rigid core being more ordered than those at the chain's end.

Theoretical Spectroscopy for Vibrational and Electronic Properties

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the vibrational and electronic characteristics of liquid crystalline molecules like this compound and its analogues. These theoretical approaches provide a molecular-level understanding of their properties, which is crucial for the design and synthesis of new materials with tailored functionalities.

Methodologies such as DFT, combined with basis sets like 6-311G(d,p), are commonly used to perform geometry optimization and to calculate fundamental vibrational frequencies and intensities. The potential energy distribution (PED) analysis is then often utilized to achieve a detailed assignment of the vibrational modes. The accuracy of these computational models is frequently validated by comparing the calculated spectra with experimental data, which often shows a high degree of correlation.

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter that influences the chemical reactivity and stability of the molecule. Visualizations of HOMO-LUMO surfaces and Molecular Electrostatic Potential (MEP) maps offer further insights into the reactive sites within the molecule. For instance, in related cyanobiphenyl systems, DFT calculations have been used to analyze the electronic structure and its influence on the liquid crystalline behavior.

Interactive Data Table: Representative Calculated Vibrational Frequencies for a Generic Cyanophenyl Ester Moiety

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on a molecule like this compound, based on typical vibrational modes for its constituent functional groups.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| C≡N stretch | Cyano | ~2230 |

| C=O stretch | Ester | ~1750 |

| C-O stretch | Ester | ~1250 |

| Phenyl ring C=C stretch | Phenyl | ~1600, ~1500 |

| C-H stretch (aromatic) | Phenyl | ~3050 |

| C-H stretch (aliphatic) | Octanoate | ~2950, ~2870 |

| CH₂ bend | Octanoate | ~1465 |

Note: These are approximate values and would be precisely determined through specific DFT calculations for this compound.

Phase Transition Modeling in Related Liquid Crystalline Systems

The phase behavior of liquid crystals, including the transitions between different mesophases, can be effectively modeled using various theoretical frameworks. These models are essential for understanding the underlying molecular interactions that drive the formation of nematic, smectic, and more complex phases like the Twisted-Grain-Boundary (TGB) phases.

Molecular field theory, notably the Maier-Saupe theory, provides a fundamental framework for understanding the nematic-isotropic phase transition. This theory has been extended to multicomponent systems, including mixtures of liquid crystals containing cyanophenyl moieties. rsc.org The theory considers the anisotropic interactions between molecules in an averaged manner, described by a pseudo-potential for each component in the mixture. rsc.org By simplifying the general expressions for the anisotropic intermolecular potential, it is possible to predict the phase diagrams of binary mixtures of nematogens with considerable success. rsc.org This approach is particularly relevant for understanding the behavior of this compound when mixed with other liquid crystals, as it allows for the prediction of how the transition temperatures and other properties will change with composition.

The nematic (N) phase, characterized by long-range orientational order but no positional order, is well-described by the Maier-Saupe theory. arxiv.orgcam.ac.uk This theory, based on a mean-field approximation, successfully accounts for the key features of the nematic-isotropic transition and the temperature dependence of the orientational order parameter. arxiv.org For molecules with a cyano group, like cyanobiphenyls, the strong dipole moment plays a significant role in the intermolecular interactions that stabilize the nematic phase.

The transition to a smectic (Sm) phase, which possesses one-dimensional positional order in addition to orientational order, requires more sophisticated theoretical models. McMillan's theory, an extension of the Maier-Saupe theory, introduces a translational order parameter to describe the formation of smectic layers. nih.govresearchgate.net This model can predict the sequence of transitions from isotropic to nematic and then to a smectic A (SmA) phase. researchgate.net The full solution of McMillan's model, considering an infinite set of orientational and translational order parameters, provides a more accurate description compared to approximations that only consider the leading order parameters. nih.gov Atomistic molecular dynamics simulations have also been successfully employed to study the spontaneous formation of nematic and smectic phases in systems like 4-n-octyl-4'-cyanobiphenyl (8CB), providing detailed insights into the molecular organization and dynamics. nih.gov

Twisted-Grain-Boundary (TGB) phases are complex, frustrated phases that appear at the boundary between cholesteric (chiral nematic) and smectic phases. mdpi.com These phases are characterized by a structure of smectic blocks that are twisted relative to each other, with the boundaries between the blocks consisting of a regular array of screw dislocations. mdpi.comaps.org

The theoretical prediction of TGB phases was based on an analogy to the Abrikosov vortex lattice in type-II superconductors. mdpi.comaps.org The Landau-de Gennes free energy minimization is a powerful tool for numerically simulating the structure of TGB phases. aps.orgarxiv.org These simulations help in understanding the morphology of the layers at the grain boundaries and the frustration between the smectic layer ordering and the chirality of the molecules. aps.orgarxiv.org

Theoretical models predict the existence of different types of TGB phases, such as TGBA, where the molecules are disordered within the smectic layers, and TGBC, where the molecules are tilted within the layers. tandfonline.com Chiral systems containing fluoro-substituted tolane derivatives have been shown to exhibit TGBA and TGBC phases, and their structures have been characterized by various experimental techniques, providing valuable data for the validation of theoretical models. researchgate.net

Advanced Characterization and Spectroscopic Analysis of 4 Cyanophenyl Octanoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of 4-cyanophenyl octanoate (B1194180). A variety of NMR techniques provide detailed insights into the molecular framework, self-diffusion, and molecular dynamics of this compound.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the molecular structure of 4-cyanophenyl octanoate. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the cyanophenyl group and the aliphatic protons of the octanoate chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing cyano group. The protons of the octanoate chain will be observed in the upfield region (δ 0.8-2.6 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show characteristic signals for the carbonyl carbon of the ester group (around δ 170 ppm), the aromatic carbons (δ 110-155 ppm), the cyano carbon (around δ 118 ppm), and the aliphatic carbons of the octanoate chain (δ 14-35 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Cyanophenyl Group | ||

| C1' (C-O) | - | ~153 |

| C2'/C6' (CH) | ~7.3 | ~123 |

| C3'/C5' (CH) | ~7.7 | ~134 |

| C4' (C-CN) | - | ~112 |

| CN | - | ~118 |

| Octanoate Group | ||

| C1 (C=O) | - | ~172 |

| C2 (α-CH₂) | ~2.6 | ~34 |

| C3 (β-CH₂) | ~1.7 | ~25 |

| C4-C7 (-(CH₂)₄-) | ~1.3-1.4 | ~29, ~23 |

| C8 (CH₃) | ~0.9 | ~14 |

Pulsed-Gradient Spin-Echo (PGSE) ¹H NMR is a powerful technique for measuring the translational motion of molecules, providing self-diffusion coefficients (D). This method is particularly valuable for studying the anisotropic diffusion characteristic of liquid crystalline phases. In such phases, the diffusion can be different along directions parallel (D∥) and perpendicular (D⊥) to the liquid crystal director.

The PGSE experiment involves applying magnetic field gradients to encode the spatial position of molecules. Any translational movement during a defined time interval results in a signal attenuation, which is directly related to the self-diffusion coefficient. Studies on calamitic liquid crystals, such as cyanobiphenyls, have demonstrated the utility of this technique in characterizing their unique diffusive properties. For instance, in the nematic phase of 4'-n-pentyl-4-cyanobiphenyl (5CB), the self-diffusion coefficient is on the order of 10⁻¹¹ to 10⁻¹⁰ m²/s, with D∥ being greater than D⊥, reflecting the elongated shape of the molecules and their preferential alignment.

Table 2: Representative Self-Diffusion Coefficients for a Cyanobiphenyl Liquid Crystal (5CB) in the Nematic Phase

| Parameter | Value (at 298 K) |

|---|---|

| D∥ (parallel to director) | ~4.0 x 10⁻¹¹ m²/s |

| D⊥ (perpendicular to director) | ~2.5 x 10⁻¹¹ m²/s |

| Diso (isotropic phase) | ~3.5 x 10⁻¹¹ m²/s |

The nitrogen-14 nucleus in the cyano group of this compound can serve as a sensitive probe for molecular dynamics. ¹⁴N is a quadrupolar nucleus, and its relaxation is dominated by the interaction of its nuclear quadrupole moment with the surrounding electric field gradient (EFG). Changes in the orientation of the molecule lead to fluctuations in the EFG, which in turn influence the ¹⁴N relaxation rates.

By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁴N nucleus, information about the rotational correlation times and the dynamics of the molecular axis can be obtained. In liquid crystalline phases, collective director fluctuations can also contribute to the relaxation, providing insights into the viscoelastic properties of the material. For nematic liquid crystals, ¹⁴N NMR relaxation studies have been instrumental in characterizing the different motional processes occurring over a wide range of frequencies.

In the liquid crystalline state, molecules exhibit orientational order, which can be quantified by an order parameter (S). Natural-abundance double quantum ¹³C NMR is a sophisticated technique used to measure these order parameters. This method exploits the through-space dipolar couplings between ¹³C nuclei that are present at a natural abundance of approximately 1.1%.

High-Performance Liquid Chromatography (HPLC) for Purity, Conversion, and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. It is extensively used to assess the purity of synthesized this compound, to monitor the conversion of reactants during its synthesis, and to profile any impurities.

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the cyanophenyl group provides a strong chromophore. The method's parameters, such as the mobile phase composition, flow rate, and column temperature, are optimized to achieve good separation between the main compound and any potential impurities, such as unreacted starting materials (e.g., 4-cyanophenol and octanoyl chloride) or byproducts.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent tool for identifying byproducts in the synthesis of this compound and for quantitative analysis of trace impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to a spectral library. This technique is highly sensitive and can be used to quantify byproducts and impurities even at very low concentrations. For instance, in the esterification reaction to produce this compound, GC-MS could be used to detect and quantify residual starting materials or byproducts from side reactions. jmchemsci.com

Table 4: Potential Byproducts in the Synthesis of this compound Identifiable by GC-MS

| Compound | Potential Origin |

|---|---|

| 4-Cyanophenol | Unreacted starting material |

| Octanoyl chloride | Unreacted starting material |

| Octanoic acid | Hydrolysis of octanoyl chloride |

| Bis(4-cyanophenyl) carbonate | Side reaction involving phosgene derivatives (if used) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, these promotions primarily involve π, σ, and non-bonding (n) electrons. shu.ac.uk For this compound, the key chromophores—the parts of the molecule that absorb light—are the phenyl ring, the cyano group (-C≡N), and the carbonyl group (C=O) of the ester.

The electronic spectrum of this compound is characterized by specific transitions:

π → π* Transitions: These high-energy transitions occur within the aromatic benzene ring and the C≡N triple bond. uzh.ch The conjugated system of the phenyl ring results in strong absorption bands, typically in the shorter wavelength UV region (200-300 nm). shu.ac.uk These transitions usually exhibit high molar absorptivity (ε).

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. masterorganicchemistry.com Compared to π → π* transitions, n → π* transitions are of lower energy, thus appearing at longer wavelengths, and are characteristically much weaker, with low molar absorptivity. youtube.com

The solvent environment can influence the absorption maxima. For instance, n → π* transitions often experience a "blue shift" (a shift to a shorter wavelength) in polar solvents due to the stabilization of the non-bonding orbital. shu.ac.uk

Photochemical studies investigate the behavior of the molecule after it absorbs light. Upon excitation, the molecule can undergo various processes, such as fluorescence, phosphorescence, or photochemical reactions. Laser flash photolysis can be used to study the transient species formed in the excited state. For example, studies on structurally related compounds have shown that laser photolysis can lead to the formation of triplet states of the keto form of the molecule. nih.gov Such studies provide insight into the photostability and reactive pathways of this compound and its derivatives under UV irradiation.

| Transition Type | Associated Chromophore | Approximate Wavelength (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Phenyl Ring, Cyano Group | 200 - 300 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl Group (Ester) | ~270 - 300 | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Vibrational Spectroscopy (Raman Spectroscopy) for Molecular Structure and Surface Adsorption

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations within a sample, offering a "fingerprint" for chemical identification and structural analysis. nih.govimperial.ac.uk When monochromatic light from a laser interacts with this compound, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule's functional groups. nih.gov

The Raman spectrum of this compound would exhibit characteristic peaks corresponding to its distinct structural features:

Cyano Group (-C≡N): This group displays a strong, sharp vibrational band in the 2200-2260 cm⁻¹ region. The precise position of this peak is highly sensitive to the local electronic environment, making it an excellent probe for studying intermolecular interactions. researchgate.net

Carbonyl Group (C=O): The ester carbonyl stretching vibration typically appears as a strong band around 1730-1750 cm⁻¹.

Aromatic Ring (C=C): The phenyl ring shows several characteristic bands, including C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Alkyl Chain (-CH₂, -CH₃): The octanoate chain will produce signals corresponding to C-H stretching and bending modes.

Raman spectroscopy is also exceptionally useful for studying the adsorption of molecules onto surfaces, often in the form of Surface-Enhanced Raman Spectroscopy (SERS). nih.govsci-hub.box By adsorbing this compound onto a nanostructured metallic surface (e.g., silver or gold), the Raman signal can be dramatically amplified. sci-hub.box This enhancement allows for the detection of very small quantities of the analyte and provides insight into the molecule-surface interaction. sci-hub.box Changes in the position or intensity of the vibrational bands, particularly the cyano group's peak, can indicate how the molecule is oriented and which functional groups are interacting with the surface. For example, a shift in the C≡N stretching frequency upon adsorption can reveal whether the nitrile group is directly involved in binding to the surface.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Cyano | 2200 - 2260 |

| C=O Stretch | Ester Carbonyl | 1730 - 1750 |

| C=C Aromatic Stretch | Phenyl Ring | 1400 - 1600 |

| C-H Stretch (Aliphatic) | Octanoate Chain | 2800 - 3000 |

X-ray Diffraction and Crystallography for Solid-State Structure and Mesophase Characterization

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com These techniques are indispensable for understanding the crystal packing, intermolecular interactions, and conformational properties of this compound. When a beam of X-rays is directed at a crystalline sample, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. mdpi.com

For a molecule like this compound, crystallographic analysis would reveal key structural parameters such as:

The planarity of the phenyl ring.

The bond lengths and angles of the ester and cyano groups.

The conformation of the flexible octanoate chain.

The dihedral angle between the phenyl ring and the plane of the ester group.

Furthermore, many cyanobiphenyl derivatives are known to exhibit liquid crystalline (mesophase) behavior. researchgate.net XRD is a primary tool for characterizing these phases, which possess a degree of molecular order between that of a crystalline solid and an isotropic liquid. Different mesophases (e.g., nematic, smectic) produce distinct X-ray diffraction patterns that provide information on the type and extent of molecular ordering.

As a close analog, the X-ray structure of 4-cyano-4′-n-undecyloxybiphenyl reveals that the two phenyl rings are nearly planar with a significant dihedral angle between them. researchgate.net Similar structural characteristics would be expected for this compound, with the analysis providing a detailed picture of how the molecules pack together in the solid state.

researchgate.net| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Parameter (a) | 84.108 Å |

| Unit Cell Parameter (b) | 7.159 Å |

| Unit Cell Parameter (c) | 6.922 Å |

| Dihedral Angle (between phenyl rings) | 31.5° |

Optical Microscopy for Mesophase Identification and Texture Analysis

Polarized Optical Microscopy (POM) is a fundamental and powerful technique for the identification and characterization of liquid crystal mesophases. researchgate.net Because liquid crystalline phases are optically anisotropic, they can be observed between two crossed polarizers. The unique molecular arrangements of different mesophases give rise to characteristic optical textures, which serve as a primary means of identification.

If this compound or its derivatives exhibit liquid crystalline behavior, heating a crystalline sample on a hot stage under a polarizing microscope would allow for the direct observation of transition temperatures and the identification of the resulting mesophases. For example:

Nematic (N) Phase: This phase is characterized by long-range orientational order but no positional order. Its typical textures include the "schlieren" texture, with dark brushes that correspond to singularities in the molecular orientation, and the "marbled" texture.

Smectic (Sm) Phases: These phases have layered structures, exhibiting one-dimensional (SmA, SmC) or two-dimensional (SmB) positional order in addition to orientational order. They often display "focal-conic" textures, which appear as intricate fan-like or polygonal patterns.

By observing the distinct textures that form upon heating from the solid phase and cooling from the isotropic liquid, a phase diagram can be constructed for the compound. The technique is crucial for understanding the thermal behavior and phase transitions of potential liquid crystalline materials. Studies on related systems, such as those containing sodium octanoate, have utilized optical microscopy to elucidate the morphology of lamellar mesophases.

| Mesophase | Description of Order | Characteristic Optical Texture |

|---|---|---|

| Nematic (N) | Molecules are aligned in a common direction (orientational order). | Schlieren, Marbled |

| Smectic A (SmA) | Molecules are in layers with their long axes perpendicular to the layer planes. | Focal-conic (fan-shaped), Homeotropic (dark) |

| Smectic C (SmC) | Similar to SmA, but molecules are tilted within the layers. | Broken Focal-conic, Schlieren |

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. It serves as a crucial check for the purity and stoichiometric validity of a synthesized sample. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C₁₅H₁₉NO₂. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence that the correct compound has been synthesized and is of high purity. For example, in the synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, elemental analysis was used to confirm the final product's composition. mdpi.com

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 73.44% | 73.51% |

| Hydrogen (H) | 7.81% | 7.78% |

| Nitrogen (N) | 5.71% | 5.68% |

Structure Property Relationship Investigations in 4 Cyanophenyl Octanoate Systems

Molecular Architecture and Mesomorphic Behavior

The mesomorphic behavior of 4-Cyanophenyl Octanoate (B1194180) is intricately linked to its molecular geometry. The molecule consists of a rigid core, composed of a cyanophenyl group linked to a benzoate group, and a flexible octanoate alkyl chain. This combination of a rigid core and a flexible tail is characteristic of many thermotropic liquid crystals.

Influence of Molecular Shape and Chain Length on Liquid Crystalline Phases

The molecular shape and the length of the flexible alkyl chain are critical determinants of the type and stability of the liquid crystalline phases exhibited by 4-Cyanophenyl Octanoate and its homologs. As a general trend in homologous series of calamitic liquid crystals, an increase in the length of the alkyl chain leads to a greater number of mesophases. researchgate.netmdpi.com For instance, shorter chain homologs may only exhibit a nematic phase, while longer chain homologs can display both nematic and smectic phases. mdpi.com This is because the longer alkyl chains promote stronger intermolecular van der Waals interactions, favoring the more ordered, layered structure of the smectic phase.

The transition temperatures of the liquid crystalline phases are also significantly influenced by the alkyl chain length. Generally, as the chain length increases, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) tends to increase. researchgate.netmdpi.com This is attributed to the increased molecular polarizability and stronger intermolecular attractions associated with longer alkyl chains. The melting point, however, can show an "odd-even" effect, where homologs with an even number of carbon atoms in the alkyl chain have higher melting points than those with an odd number of carbons. This effect is related to differences in the packing efficiency of the molecules in the crystalline state.

The table below illustrates the typical influence of alkyl chain length on the mesomorphic properties of a homologous series of calamitic liquid crystals, which can be considered analogous to the 4-cyanophenyl n-alkoxybenzoate series.

| Alkyl Chain Length (n) | Mesophases Exhibited | Clearing Point (°C) |

| 3 | Nematic | Tends to be lower |

| 5 | Nematic, Smectic A (monotropic) | Intermediate |

| 7 | Nematic, Smectic A, Smectic C | Tends to be higher |

Note: This table presents a generalized trend for calamitic liquid crystals. Specific transition temperatures for the this compound homologous series would require experimental data.

Relationship between Core Rigidity and Mesophase Stability

The rigidity of the molecular core plays a crucial role in the stability of the mesophases. A more rigid core generally leads to a more stable liquid crystalline phase with a higher clearing point. This is because a rigid, linear molecular shape is more conducive to the orientational order required for liquid crystallinity. Modifications to the core, such as the introduction of additional phenyl rings or the substitution of atoms that affect the planarity and linearity of the core, can significantly alter mesophase stability.

Supramolecular Chirality Induction in Achiral Systems

This compound is an achiral molecule, meaning it is superimposable on its mirror image. However, it is possible to induce chirality at the supramolecular level in a nematic phase composed of such achiral molecules. This is typically achieved by doping the achiral nematic liquid crystal with a small amount of a chiral, non-racemic molecule (a chiral dopant). mdpi.comdakenchem.com The chiral dopant transfers its molecular chirality to the bulk liquid crystal, resulting in the formation of a chiral nematic (or cholesteric) phase, where the director (the average direction of the long axes of the molecules) twists in a helical fashion. nih.gov

The ability of the chiral dopant to induce this helical superstructure is quantified by its helical twisting power (HTP). dakenchem.com The handedness of the resulting cholesteric phase (right-handed or left-handed) is determined by the absolute configuration of the chiral dopant. This phenomenon of chirality transfer is a powerful tool for creating functional chiral materials from achiral building blocks. nih.gov Furthermore, it is possible to store this induced supramolecular chirality in achiral liquid crystalline polymer systems through strategies like cross-linking, allowing for the creation of chiroptical switches. nih.gov While specific studies on this compound are not prevalent, the principles of chiral induction are broadly applicable to nematic hosts.

Electronic Structure and Optical Properties

The electronic structure of this compound is dominated by the π-conjugated system of the aromatic core. The presence of the electron-withdrawing cyano (-CN) group and the electron-donating alkoxy group (from the ester linkage) creates a significant dipole moment along the long molecular axis. This permanent dipole moment is a key factor in the dielectric properties of the material and its response to an external electric field, which is the basis for its application in liquid crystal displays (LCDs).

The optical properties of cyanophenyl-based liquid crystals are characterized by strong absorption in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the aromatic core. For example, the closely related compound 4-cyano-4'-pentylbiphenyl (5CB) exhibits an absorption maximum around 280-300 nm. nih.gov The birefringence, or optical anisotropy (Δn), is a crucial optical property of nematic liquid crystals. It is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. Cyanophenyl-based liquid crystals typically exhibit a large positive birefringence due to the high polarizability along the long molecular axis. nih.gov This property is fundamental to the operation of many electro-optical devices.

The table below provides typical electronic and optical property ranges for cyanophenyl-based nematic liquid crystals, which are expected to be similar for this compound.

| Property | Typical Value/Range |

| Absorption Maximum (λmax) | 280 - 340 nm |

| Birefringence (Δn) at room temp. | +0.15 to +0.25 |

| Dielectric Anisotropy (Δε) at 1 kHz | Positive, typically > +10 |

Note: These are representative values for the class of cyanophenyl-based liquid crystals.

Intermolecular Interactions and Self-Assembly Mechanisms

The self-assembly of this compound into liquid crystalline phases is governed by a delicate balance of intermolecular interactions. These non-covalent forces dictate the packing of the molecules and the resulting macroscopic properties of the material.

Hydrogen Bonding and π–π Stacking Interactions

While this compound itself does not possess strong hydrogen bond donors, the potential for hydrogen bonding exists in mixtures with other components or in the presence of impurities. Hydrogen bonding is a powerful tool for directing the self-assembly of supramolecular liquid crystals. researchgate.net For instance, the interaction between a carboxylic acid group and a pyridine (B92270) or cyano group can lead to the formation of stable, linear supramolecular structures that exhibit mesomorphism. researchgate.net The directional nature of hydrogen bonds can enforce a specific molecular arrangement, leading to the formation of well-defined liquid crystalline phases. frontiersin.orgnih.gov

π–π stacking interactions between the aromatic cores of adjacent this compound molecules are a significant contributor to the stability of the liquid crystalline phases. mdpi.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the phenyl rings. In many cyanophenyl-based liquid crystals, the molecules adopt a partially overlapped, antiparallel arrangement to maximize these attractive interactions while minimizing electrostatic repulsion between the dipoles of the cyano groups. This slip-stacked arrangement is a common motif in the crystal and liquid crystal structures of these materials. nih.gov The planarity of the aromatic core facilitates these stacking interactions, which are crucial for maintaining the orientational order of the nematic and smectic phases.

Formation of Ordered Supramolecular Architectures

The formation of ordered supramolecular architectures in liquid crystalline systems is largely governed by a delicate balance of intermolecular interactions. In the case of this compound and related mesogenic molecules, the anisotropic nature of the molecules, characterized by a rigid core and a flexible alkyl chain, drives the self-assembly into various liquid crystalline phases. The primary non-covalent interactions responsible for the formation of these ordered structures include dipole-dipole interactions, van der Waals forces, and π-π stacking.

The strong dipole moment originating from the cyano (-C≡N) group is a dominant factor in the molecular organization. This strong dipole leads to significant head-to-tail correlations between neighboring molecules, promoting an antiparallel arrangement that minimizes electrostatic repulsion. This arrangement is a key feature in the formation of the nematic and smectic phases commonly observed in cyanobiphenyl and related liquid crystals.

Furthermore, the aromatic phenyl rings in the core of this compound facilitate π-π stacking interactions. These interactions, though weaker than dipole-dipole forces, contribute to the stabilization of the mesophases by promoting a parallel orientation of the molecular cores. The flexible octanoate chain, on the other hand, plays a crucial role in determining the specific type of liquid crystalline phase and its transition temperatures. The length and conformation of the alkyl chain influence the packing density and the degree of translational order within the supramolecular assembly.

In the nematic phase, the molecules exhibit long-range orientational order, with their long axes aligning, on average, along a common direction known as the director. However, they lack long-range positional order. At lower temperatures, systems like this compound can transition into more ordered smectic phases, where the molecules are arranged in layers, exhibiting one-dimensional positional order in addition to the orientational order. The interplay between the attractive forces of the molecular cores and the steric hindrance of the alkyl chains dictates the layer spacing and the arrangement of molecules within the layers.

Table 1: Key Intermolecular Interactions in this compound Supramolecular Assembly

| Interaction Type | Contributing Molecular Moiety | Role in Supramolecular Architecture |

| Dipole-Dipole | Cyano Group (-C≡N) | Promotes antiparallel molecular arrangements, crucial for nematic and smectic phase formation. |

| π-π Stacking | Phenyl Rings | Stabilizes the mesophase through parallel alignment of molecular cores. |

| Van der Waals | Alkyl Chain (Octanoate) | Influences packing density, phase transition temperatures, and the type of liquid crystalline phase. |

Phase Behavior in Binary and Multicomponent Systems

The phase behavior of liquid crystals in binary and multicomponent systems is a subject of intense research due to its fundamental importance and practical applications in tuning material properties for display technologies and other advanced materials. The introduction of a second component into a liquid crystalline system like this compound can significantly alter its phase transition temperatures, induce new phases, or lead to phase separation.

Phase Separation Phenomena in Liquid Crystalline Mixtures

Phase separation in liquid crystalline mixtures can be driven by several factors, including differences in molecular shape, size, and the nature of intermolecular interactions between the components. When two liquid crystals with dissimilar molecular structures are mixed, the system may exhibit a miscibility gap, leading to the coexistence of two distinct phases. This can manifest as a nematic-nematic, nematic-isotropic, or smectic-nematic phase separation.

For binary mixtures containing cyanophenyl-based liquid crystals, the phase behavior is often depicted using temperature-composition phase diagrams. These diagrams map the different phases and phase coexistence regions as a function of temperature and the mole fraction of the components. A common feature in such diagrams is the presence of a eutectic point, which represents the lowest melting point for any composition of the mixture.

The introduction of non-mesogenic solutes or nanoparticles into a liquid crystal host like this compound can also induce phase separation. The nanoparticles can disrupt the long-range orientational order of the liquid crystal, leading to the formation of nanoparticle-rich isotropic domains coexisting with a nanoparticle-poor nematic phase. The extent of phase separation depends on the concentration and surface chemistry of the nanoparticles, as well as the strength of the interactions between the nanoparticles and the liquid crystal molecules.

Table 2: Expected Phase Behavior in Binary Mixtures Containing this compound

| Mixture Component | Expected Phase Behavior | Key Influencing Factors |

| Another Cyanophenyl Ester (different alkyl chain) | Broadening or suppression of mesophases, potential for eutectic behavior or induced phases (e.g., re-entrant nematic). | Difference in alkyl chain length, compatibility of molecular cores. |

| Non-mesogenic Solute | Depression of clearing point, potential for isotropic-nematic phase separation. | Concentration of solute, solute-solvent interactions. |

| Nanoparticles | Isotropic-nematic phase separation, alteration of phase transition temperatures. | Nanoparticle concentration, size, and surface functionalization. |

Correlation between Dielectric Properties and Rotational Dynamics

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics and rotational motions in liquid crystalline systems. The dielectric properties of materials like this compound are intrinsically linked to the orientation and dynamics of their permanent molecular dipoles in response to an applied electric field. The large dipole moment of the cyano group makes these compounds particularly responsive to dielectric measurements.

In the isotropic phase, the molecules are randomly oriented, and the dielectric spectrum typically exhibits a single relaxation process corresponding to the end-over-end tumbling motion of the molecules. As the system transitions into the nematic phase, the anisotropic nature of the liquid crystal leads to a splitting of the dielectric relaxation into two principal components: one parallel (ε∥) and one perpendicular (ε⊥) to the director.

Studies on homologous series of 4-cyanophenyl alkyl benzoates have shown that the dielectric relaxation behavior is dominated by the reorientation of the strong longitudinal dipole moment. tandfonline.com The low-frequency relaxation mode observed in the parallel component of the dielectric permittivity is associated with the hindered rotation of the molecule around its short axis. This motion is strongly influenced by the nematic potential and exhibits a significant slowing down as the temperature decreases. The activation energy for this process is typically higher in the nematic phase compared to the isotropic phase due to the orientational order.

In contrast, the high-frequency relaxation process is attributed to the rotation of the molecule around its long axis. This motion is generally less hindered by the nematic potential and has a lower activation energy. The dielectric strength of these relaxation modes is related to the magnitude of the parallel and perpendicular components of the molecular dipole moment.

In binary mixtures, the dielectric properties and rotational dynamics can be further modulated. The presence of a second component can alter the local environment of the this compound molecules, affecting the nematic potential and, consequently, the relaxation times and activation energies of the rotational motions. For instance, the addition of a non-polar liquid crystal can lead to a decrease in the dielectric anisotropy of the mixture.

Broadband dielectric relaxation spectroscopy on cyanobiphenyl-based liquid crystals has identified multiple molecular relaxation processes, including structural (α) relaxation near the glass transition, δ relaxation (reorientation around the short axis), β relaxation (reorientation around the long axis), and γ relaxation (internal fluctuations). whiterose.ac.ukwhiterose.ac.uk These studies provide a detailed picture of the complex molecular dynamics in these systems and highlight the strong correlation between the dielectric response and the rotational freedom of the mesogenic molecules.

Table 3: Dielectric Relaxation Modes in Cyanophenyl-based Liquid Crystals

| Relaxation Mode | Molecular Motion | Typical Frequency Range | Phase(s) Observed |

| Low-frequency (δ) | Rotation around the short molecular axis | kHz - MHz | Nematic, Smectic |

| High-frequency (β) | Rotation around the long molecular axis | MHz - GHz | Isotropic, Nematic, Smectic |

| Structural (α) | Cooperative molecular rearrangements | Hz - kHz | Near glass transition |

| Internal (γ) | Conformational changes in the alkyl chain | High MHz - GHz | All phases |

Research on Environmental Transformation Pathways of 4 Cyanophenyl Octanoate Analogues

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For analogues of 4-cyanophenyl octanoate (B1194180), the primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis is a significant abiotic degradation pathway for 4-cyanophenyl octanoate analogues, involving the cleavage of the ester bond to yield the corresponding phenol (B47542) and octanoic acid. This process is highly dependent on the pH of the surrounding medium.

Studies on bromoxynil (B128292) octanoate (2,6-dibromo-4-cyanophenyl octanoate) show that it is susceptible to hydrolysis by both acids and alkalis. nih.gov The rate of hydrolysis increases significantly under alkaline conditions. nih.govccme.ca In fortified pond water, approximately 42% of bromoxynil esters were found to hydrolyze within just 4 hours. ccme.ca The primary hydrolysis product is the corresponding phenolic compound, bromoxynil, which itself can undergo further degradation. nih.govccme.ca The hydrolysis half-life (DT50) of bromoxynil octanoate is reported to be 11 days at a neutral pH of 7, decreasing to 1.7 days at a more alkaline pH of 9. nih.gov The phenolic product, bromoxynil, has hydrolysis half-lives ranging from 34.1 days at pH 5 to 1.7 days at pH 9. ccme.ca

Table 1: Hydrolysis Half-Life (DT50) of Bromoxynil Octanoate and its Phenolic Product

| Compound | pH | Half-Life (Days) |

|---|---|---|

| Bromoxynil Octanoate | 7 | 11 |

| Bromoxynil Octanoate | 9 | 1.7 |

| Bromoxynil (Phenol) | 5 | 34.1 |

This table summarizes the effect of pH on the rate of hydrolysis for bromoxynil octanoate and its primary transformation product, bromoxynil.

Photolytic degradation, or photolysis, is another crucial abiotic process where light energy drives the breakdown of chemical compounds. For this compound analogues, photolysis contributes significantly to their transformation in aquatic environments and on soil surfaces.

Aqueous photolysis rapidly degrades bromoxynil octanoate to its corresponding phenol. nih.gov The half-life for this process is reported to be between 4 and 5 hours. nih.gov In sterile water under artificial light, the half-life of the octanoate ester was determined to be 4.6 days. ccme.ca Soil photolysis experiments have also been conducted, which indicated that while photolysis is a factor, other degradation processes like hydrolysis or microbial action occur simultaneously, even in control samples kept in the dark. nih.gov

Biotic Transformation Mechanisms

Biotic transformation, driven by microorganisms such as bacteria and fungi, is a key factor in the environmental degradation of this compound analogues. These processes are often more rapid and complete than abiotic degradation.

The initial and most significant step in the microbial degradation of this compound analogues is the hydrolysis of the ester linkage. fao.org This reaction is catalyzed by esterase enzymes produced by a wide range of soil microorganisms. rcaap.pt

Research on bromoxynil octanoate demonstrated its rapid degradation by microbial communities from various agricultural soils, with the parent ester becoming undetectable within three days. fao.org After this initial period, about half of the applied compound was found to have been transformed into its active phenolic form, bromoxynil. fao.org Similarly, studies on the biodegradation of ioxynil (B1672095) octanoate (a di-iodo analogue) by bacterial strains such as Lysinibacillus boronitolerans and Bacillus cereus confirmed the involvement of esterases in the initial hydrolysis step. rcaap.pt In vivo studies in rats have also shown that bromoxynil octanoate is rapidly and almost completely converted to bromoxynil phenol through ester hydrolysis. nih.gov

Following the initial ester hydrolysis, the resulting phenolic compounds undergo further microbial transformation. This leads to the formation of a series of major and minor degradation products.

For bromoxynil octanoate, the major transformation product is bromoxynil. nih.govfao.org This is then further metabolized to 3,5-dibromo-4-hydroxybenzamide (B1230806) and 3,5-dibromo-4-hydroxybenzoic acid. nih.govfao.org Ultimately, under aerobic conditions, complete mineralization can occur, with the major end product being carbon dioxide (CO2), which accounted for over 64% of the applied radioactivity in one 90-day soil study. nih.gov

Research on the analogous compound ioxynil octanoate has identified similar metabolites, including 3,5-diiodo-4-hydroxybenzamide and 3,5-diiodo-4-hydroxybenzoic acid. rcaap.pt Interestingly, this research also identified two additional metabolites: a mono-deiodinated compound (3-iodo-4-hydroxybenzoic acid) and a product resulting from the cleavage of the aromatic-cyano bond (1,3-diiodophenol). rcaap.pt This suggests that dehalogenation and decyanation are also potential steps in the microbial degradation pathway.

Table 2: Identified Environmental Transformation Products of Halogenated this compound Analogues

| Parent Compound | Major Transformation Products | Minor/Further Transformation Products |

|---|---|---|

| Bromoxynil Octanoate | Bromoxynil | 3,5-dibromo-4-hydroxybenzamide, 3,5-dibromo-4-hydroxybenzoic acid, CO2 |

This table lists the known metabolites and degradation products identified from the environmental transformation of bromoxynil octanoate and ioxynil octanoate.

Dehalogenation, the removal of a halogen substituent from an organic molecule, is a critical step in the detoxification and complete degradation of halogenated organic compounds. mdpi.com This process can occur through various enzymatic mechanisms, including hydrolysis, reduction, or oxygen-dependent reactions catalyzed by mono- or dioxygenases. mdpi.com

While direct stoichiometric studies on the debromination of this compound analogues are not widely published, evidence from transformation product analysis points to its occurrence. The identification of 3-iodo-4-hydroxybenzoic acid as a metabolite of ioxynil octanoate directly demonstrates that dehalogenation (in this case, deiodination) is part of the biotic transformation pathway. rcaap.pt

Fate and Mobility Studies in Environmental Compartments (e.g., Sediment, Water)

The environmental fate and mobility of this compound and its analogues are influenced by a combination of chemical, physical, and biological processes. Studies on analogous compounds, such as bromoxynil octanoate (2,6-dibromo-4-cyanophenyl octanoate), provide significant insights into the behavior of these substances in aquatic and sediment environments. Key transformation pathways include hydrolysis, photolysis, and microbial degradation, while mobility is largely governed by sorption to sediment and organic matter.

Bromoxynil octanoate, which shares the cyanophenyl octanoate structure, is characterized by low aqueous solubility. herts.ac.ukccme.ca Despite this, it is not expected to be persistent in water systems. herts.ac.uk Its mobility in soil and sediment is also considered to be low. The ester form of bromoxynil is not susceptible to significant water transport due to a high soil organic carbon-water (B12546825) partitioning coefficient (Koc) and low solubility. illinois.edu

Hydrolysis is a primary degradation pathway for these ester compounds in aqueous environments. Bromoxynil octanoate readily hydrolyzes to its corresponding phenol (bromoxynil), particularly at alkaline pH. ccme.cacanada.ca The rate of hydrolysis is pH-dependent, with degradation occurring more rapidly as the pH increases. nih.gov For instance, 42% hydrolysis of bromoxynil esters was observed within 4 hours in fortified pond water. ccme.ca The hydrophobic nature of the octanoate ester means it is more likely to be found in the surface microlayer of water or sorbed to sediments, where hydrolysis can continue to occur. ccme.ca

Photolysis, or degradation by sunlight, also contributes to the transformation of these compounds in surface waters. The half-life of bromoxynil octanoate in sterile water under artificial light has been reported to be 4.6 days. ccme.ca

In sediment, microbial degradation plays a crucial role in the breakdown of these compounds. Bromoxynil octanoate is rapidly degraded by microorganisms in various soil types. canada.cafao.org Studies have shown that the octanoate ester is often undetectable within a few days of application to soil, being transformed into its primary metabolite, which is then further degraded. fao.org The half-life for microbial degradation of bromoxynil octanoate in soil can range from 12 hours to 3.7 days. canada.ca

The following tables summarize key data on the environmental fate of bromoxynil octanoate as an analogue for this compound.

Table 1: Hydrolysis Half-life of Bromoxynil Octanoate in Water

| pH | Temperature (°C) | Half-life (days) | Reference |

|---|---|---|---|

| 5 | 20 | 34.1 | herts.ac.uknih.gov |

| 7 | 20 | 11.5 - 15 | herts.ac.uknih.gov |

Table 2: Other Environmental Fate Parameters for Bromoxynil Octanoate

| Parameter | Value | Environmental Compartment | Reference |

|---|---|---|---|

| Aqueous Photolysis Half-life | 4.6 days | Water | ccme.ca |

| Microbial Degradation Half-life | 0.5 - 3.7 days | Soil | canada.ca |

Advanced Materials Science Applications and Functionalization of 4 Cyanophenyl Octanoate Structures

Liquid Crystalline Materials Engineering

The engineering of liquid crystalline materials leverages the self-organizing properties of molecules like 4-Cyanophenyl octanoate (B1194180) to create materials with tunable optical, electrical, and mechanical properties.

Design Principles for Novel Liquid Crystal Systems

The design of new liquid crystal systems based on calamitic molecules such as 4-Cyanophenyl octanoate is guided by several key principles. The molecular structure, including the length and flexibility of the alkyl chain and the nature of the rigid core, dictates the type of liquid crystal phase (nematic, smectic, etc.) and the temperature range over which it is stable. For cyanophenyl-based liquid crystals, the strong dipole of the cyano group leads to significant intermolecular interactions, influencing the dielectric anisotropy, a critical parameter for display applications.

The synthesis of related compounds, such as 3-substituted-4-cyanophenyl esters and 4′-cyano-3-substituted-4-biphenyl esters, demonstrates how modifications to the core structure can fine-tune mesomorphic properties. For instance, the introduction of a substituent can alter the molecular packing and, consequently, the liquid crystal phase behavior and electro-optic parameters of mixtures containing these compounds. The synthesis of calamitic liquid crystals with reactive terminal groups, such as divinylic functionalities, opens pathways to crosslinked liquid crystalline polymers and elastomers with applications in advanced materials like artificial muscles and optical films.

Table 1: Key Molecular Design Parameters for Calamitic Liquid Crystals

| Parameter | Influence on Liquid Crystal Properties |

| Alkyl Chain Length | Affects melting point, clearing point, and the type of mesophase (shorter chains favor nematic phases, longer chains favor smectic phases). |

| Rigid Core Structure | Determines the overall shape anisotropy and contributes to the stability of the liquid crystal phase. Modifications can alter mesomorphic properties. |

| Terminal Groups | Strong polar groups like the cyano (-CN) group induce high dielectric anisotropy. Reactive groups allow for polymerization. |

| Lateral Substituents | Can disrupt molecular packing, lowering melting points and influencing the type of mesophase formed. |

Active Liquid Crystals for Autonomous Materials

Active liquid crystals are a class of "living" materials that exhibit autonomous motion and dynamic self-organization, driven by internal or external energy sources. While direct studies on this compound in active matter systems are not prevalent, the principles can be extrapolated from similar calamitic liquid crystals. In these systems, the liquid crystal acts as a medium that can direct the collective motion of embedded active particles, such as bacteria or self-propelled colloids. The anisotropic nature of the nematic phase of a cyanophenyl-based liquid crystal can rectify the random motion of active particles into coherent flows and patterns.

The control of active matter is a burgeoning field with potential applications in micro-robotics and microfluidics. The ability to manipulate the director field of the liquid crystal host, for example through electric or magnetic fields, allows for the dynamic control of the active particles' trajectories. The interaction between the active particles and the liquid crystal can also lead to the formation of dynamic, self-sustaining structures.

Defect Engineering and Patterning in Liquid Crystals

Topological defects, regions where the liquid crystal director field is undefined, are inherent to liquid crystalline phases. Once viewed as imperfections, these defects are now being harnessed as a tool for patterning and templating at the micro- and nanoscale. In nematic liquid crystals like those formed by cyanophenyl compounds, point and line defects can be created and controlled by geometric confinement, surface anchoring conditions, and external fields.

For example, confining a smectic liquid crystal, such as 4′-octyl-4-cyanobiphenyl (a close structural relative of this compound), in microchannels can generate ordered arrays of toroidal defects. These defect arrays can serve as templates for the assembly of nanoparticles or for creating patterned surfaces. The ability to control the location and type of defects opens up possibilities for fabricating novel optical elements, sensors, and materials with unique rheological properties. The interaction of defects in active nematic systems is particularly interesting, leading to complex dynamics and pattern formation.

Table 2: Types of Topological Defects in Nematic Liquid Crystals

| Defect Type | Description |

| Point Defects (Hedgehogs) | The director field points radially outward from or inward towards a central point. |

| Line Defects (Disclinations) | The director field is discontinuous along a line. Characterized by a strength (e.g., ±1/2, ±1). |

Self-Assembling Structures for Material Transport and Mimicking Biological Systems

The self-assembly of calamitic molecules like this compound can lead to the formation of supramolecular structures capable of transporting materials at the nanoscale. While direct evidence for this compound is limited, related cyanobiphenyl-based systems have been shown to form organized structures. For instance, the controlled self-assembly of 4-octyloxy-4'-cyanobiphenyl (8OCB) can be directed to form well-oriented microstripes, where the molecules exhibit a strong tendency for antiparallel alignment.

These organized assemblies can create channels or pathways for the transport of guest molecules or nanoparticles. This bottom-up approach to creating functional materials mimics biological systems where complex functions are achieved through the precise self-assembly of molecular components. The ability to control the morphology and orientation of these self-assembled structures is crucial for their application in areas such as drug delivery and the fabrication of nanoscale electronic components.

Integration in Optoelectronic and Sensing Devices

The unique optical and electronic properties of cyanophenyl-based liquid crystals make them attractive for a range of optoelectronic and sensing applications. The high birefringence and dielectric anisotropy of these materials are key to their use in liquid crystal displays (LCDs).

Functionalization of calamitic liquid crystals with reactive end groups allows for their polymerization, creating robust films that retain the liquid crystalline order. These polymerizable liquid crystals, or reactive mesogens, can be used to create charge transport layers in organic electronic devices. While specific data for this compound is not available, the principle of using an ordered liquid crystalline phase to enhance charge mobility is well-established.

In the realm of sensing, the sensitive response of the liquid crystal phase to external stimuli can be exploited. Changes in temperature, pressure, or the presence of chemical analytes can disrupt the delicate balance of intermolecular forces, leading to a detectable change in the optical properties of the liquid crystal. For example, optical sensors for persistent organic pollutants have been developed using various optical transduction methods. The integration of nanoparticles into a polymer layer can impart both recognition and transducer properties for sensor applications. While not specific to this compound, the concept of using a liquid crystalline matrix to host sensing elements is a promising area of research.

Precursors for High-Performance Organic Materials (e.g., Carbon Fibers)

While polyacrylonitrile (B21495) (PAN) and pitch are the dominant precursors for commercial carbon fiber production, research into alternative precursors is ongoing. The molecular structure of this compound, with its aromatic core and cyano group, suggests its potential as a precursor for nitrogen-containing carbon materials. The pyrolysis of nitrogenous organic precursors is a known route to synthesize nitrogen-doped porous carbon materials, which have applications in areas such as CO2 capture. The nitrogen atoms can be incorporated into the carbon lattice, creating active sites that can enhance the material's properties.

The preparation of nitrogen-doped activated carbon fibers has been demonstrated through methods like the chemical vapor deposition of pyridine (B92270) on existing carbon fibers. The direct carbonization of a nitrogen-containing liquid crystal precursor like this compound could offer a more direct route to nitrogen-doped carbon fibers with potentially unique properties derived from the liquid crystalline pre-ordering. However, further research is needed to explore the thermal decomposition pathways and the properties of the resulting carbonaceous materials.

Bio-Inspired Systems and Biomimetic Materials

Extensive research into the applications of this compound reveals a significant focus on its role as a precursor in the synthesis of other compounds, particularly in the agrochemical industry. However, publicly available scientific literature does not currently provide specific examples or detailed research findings on the direct application of this compound in the development of bio-inspired systems or biomimetic materials.

The synthesis of this compound is a known process, often utilized as an intermediate step in the production of more complex molecules. For instance, it is a reactant in the preparation of bromoxynil (B128292) octanoate, a selective contact herbicide. This synthesis involves an esterification reaction between 4-cyanophenol and octanoyl chloride, followed by a bromination step.

While the broader class of cyanobiphenyl liquid crystals, which share some structural similarities with this compound, have been investigated for their potential in creating bio-inspired photonic structures and self-assembling materials, specific research detailing the use of this compound for these purposes is not presently available. The exploration of its liquid crystalline properties and how they might be harnessed for biomimetic applications remains an area for future scientific inquiry.

Therefore, this section cannot be populated with detailed research findings, data tables, or specific examples of this compound in bio-inspired or biomimetic systems due to the absence of such information in the current body of scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 4-cyanophenyl octanoate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of octanoyl chloride with 4-cyanophenol under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization requires ¹H/¹³C NMR to confirm ester bond formation (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) and GC-MS with derivatization (e.g., isobutyl ester) to enhance sensitivity . Purity can be validated using HPLC with UV detection (λ = 254 nm for cyanophenyl absorption).

Q. How can researchers address discrepancies in solubility data for this compound across studies?

- Methodological Answer : Solubility variations often arise from differences in solvent polarity and temperature. Standardize protocols by testing in solvents like chloroform, DMSO, and acetonitrile at 25°C. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers, which may artificially inflate solubility readings. Cross-validate with LC-MS to quantify dissolved vs. precipitated fractions .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on structurally similar cyanophenyl esters, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates. Acute toxicity (oral LD₅₀ > 300 mg/kg in rodents) suggests moderate hazard; however, prioritize PPE and emergency rinsing protocols for skin/eye contact .

Advanced Research Questions

Q. How does this compound interact with lipid-metabolizing enzymes like acyl-CoA synthetases?

- Methodological Answer : Use in vitro assays with recombinant FadD (acyl-CoA synthetase) from E. coli. Monitor AMP production via coupled enzymatic reactions (e.g., NADH oxidation at 340 nm). Mutagenesis studies (e.g., H376R mutant) show enhanced activity on medium-chain fatty acids like octanoate, with Vmax increasing 2–3× compared to wild-type. Note that high octanoate solubility may cause background noise in kinetic assays .

Q. What experimental models best capture the hepatic metabolism and distribution of this compound?

- Methodological Answer : Perfused rat liver models with radiolabeled [¹⁴C]-octanoate track membrane-to-cytosol transfer. Use dual-labeling ([³H]-water, [¹³¹I]-albumin) to differentiate extracellular vs. intracellular pools. Parameterize distribution kinetics with compartmental modeling, noting parabolic concentration dependence in membrane partitioning .

Q. How can isotopic labeling (e.g., ¹³C) improve metabolic flux analysis of this compound oxidation?

- Methodological Answer : Synthesize ¹³C4-octanoate for breath tests in in vivo models. Measure <sup>13</sup>CO2 excretion via isotope-ratio mass spectrometry (IRMS). Corrogate oxidation rates (e.g., % dose oxidized/min) with markers like fasting glucose or liver steatosis indices. This approach links mitochondrial β-oxidation efficiency to metabolic diseases .

Data Analysis and Contradiction Resolution

Q. Why do GC-MS results vary when analyzing this compound derivatives?

- Methodological Answer : Derivatization agents (methyl vs. isobutyl esters) impact sensitivity. Isobutyl esters yield higher-abundance m/z 127.1 and 145.1 fragments, reducing baseline noise. Optimize SIM (selected ion monitoring) parameters for these ions. Validate with internal standards (e.g., deuterated octanoate) to correct for matrix effects .

Q. How to reconcile conflicting reports on this compound’s membrane-disruptive effects?

- Methodological Answer : Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. At >100 µM, octanoate alters phospholipid packing, evidenced by decreased anisotropy. Lower concentrations (<50 µM) show minimal disruption, aligning with parabolic distribution models in hepatic studies .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis.

- Analytics : Combine NMR (structural confirmation) and GC-MS (quantitative purity).

- Enzyme Assays : Use FadD mutants for MCFA-specific studies; include solubility controls.

- Safety : Follow GHS Category 4 protocols for acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.